2,7-Dichloro-9H-xanthene-9-carboxylic acid

CAS No.: 188027-95-4

Cat. No.: VC7875501

Molecular Formula: C14H8Cl2O3

Molecular Weight: 295.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188027-95-4 |

|---|---|

| Molecular Formula | C14H8Cl2O3 |

| Molecular Weight | 295.1 g/mol |

| IUPAC Name | 2,7-dichloro-9H-xanthene-9-carboxylic acid |

| Standard InChI | InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18) |

| Standard InChI Key | OCUBZGSJBOWQLF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

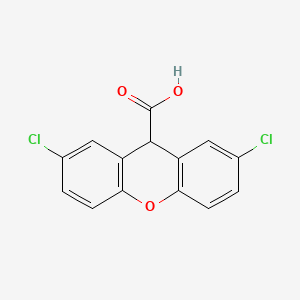

2,7-Dichloro-9H-xanthene-9-carboxylic acid is defined by the systematic IUPAC name 2,7-dichloro-9H-xanthene-9-carboxylic acid and the molecular formula C₁₄H₈Cl₂O₃ . The compound’s structure consists of a xanthene backbone—a fused tricyclic system comprising two benzene rings bridged by a pyran-like oxygen atom—with chlorine substituents at positions 2 and 7 and a carboxylic acid functional group at position 9 .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 295.12 g/mol | |

| CAS Number | 188027-95-4 | |

| Purity | ≥95% | |

| XLogP3 (Partition Coefficient) | 3.5 | |

| Topological Polar Surface Area | 46.5 Ų |

Spectroscopic and Stereochemical Features

The compound’s SMILES notation (C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O) and InChIKey (OCUBZGSJBOWQLF-UHFFFAOYSA-N) provide precise descriptors for its 2D structure . Computational analyses predict a planar conformation due to the aromatic xanthene system, with the carboxylic acid group introducing slight torsional strain . The absence of stereocenters (as indicated by Defined Atom Stereocenter Count = 0) simplifies its synthetic handling .

Synthetic Pathways and Industrial Production

Purification and Quality Control

Commercial samples are typically purified to ≥95% purity via recrystallization or column chromatography . Key quality metrics include HPLC analysis for chlorine content and acid titration to verify carboxylic acid integrity .

Applications in Research and Industry

Organic Synthesis

The compound’s carboxylic acid and dichloro-substituted aromatic system enable diverse reactivity:

-

Peptide Coupling: The carboxylic acid serves as a substrate for amide bond formation with amines, useful in pharmaceutical intermediates .

-

Cross-Coupling Reactions: Chlorine atoms participate in Suzuki-Miyaura or Ullmann couplings to construct biaryl systems .

Materials Science

-

Dye and Pigment Synthesis: The conjugated xanthene core contributes to light absorption properties, making it a precursor for halogenated dyes .

-

Coordination Polymers: The carboxylic acid group can act as a ligand for metal ions, facilitating the design of metal-organic frameworks (MOFs) .

Table 2: Commercial Availability and Pricing (as of April 2025)

| Vendor | Quantity | Price (EUR) | Purity | Storage Conditions |

|---|---|---|---|---|

| CymitQuimica | 1 g | 361.00 | 95% | 2–7°C |

| Activate Scientific | 1 g | - | 95% | 2–7°C |

| MuseChem | 500 mg | 244.00 | 95% | Ambient |

Future Research Directions

Unexplored Synthetic Applications

-

Photodynamic Therapy Agents: Functionalization with photosensitizing groups could yield new therapeutic agents.

-

Asymmetric Catalysis: Chirality introduction via prochiral centers might enable catalytic applications.

Advanced Material Development

-

Luminescent Materials: Exploration of europium or terbium complexes for OLEDs.

-

Polymer Additives: Halogenated xanthenes as flame retardants in polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume